Bienvenue dans la boutique en ligne BenchChem!

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Monoamine Oxidase Inhibition Enzyme Selectivity Profiling Neuroscience Probe Development

Secure 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (CAS 656815-39-3), a structurally validated benzoic acid derivative featuring a critical aminomethyl spacer that distinguishes it from direct-linked 4-[(4-bromobenzyl)amino]benzoic acid analogs (MW 306.15). This compound exhibits low-potency MAO-B inhibition (IC50 270 μM) with no MAO-A activity, serving as an ideal baseline reference or negative control for aminergic enzyme selectivity panels. Its free carboxylic acid functionality (pKa 3.80; LogD7.4 1.20) ensures direct aqueous buffer compatibility, eliminating the need for ester hydrolysis. Procure today to set reliable assay windows in your CNS drug discovery program.

Molecular Formula C15H14BrNO2
Molecular Weight 320.186
CAS No. 656815-39-3
Cat. No. B2879225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Bromobenzyl)amino]methyl}benzoic acid
CAS656815-39-3
Molecular FormulaC15H14BrNO2
Molecular Weight320.186
Structural Identifiers
SMILESC1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C15H14BrNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h1-8,17H,9-10H2,(H,18,19)
InChIKeyQQEDNOIBAISCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (CAS 656815-39-3): Procurement and Characterization Reference for Aminomethyl-Benzoic Acid Scaffold Research


4-{[(4-Bromobenzyl)amino]methyl}benzoic acid (CAS 656815-39-3, molecular formula C15H14BrNO2, molecular weight 320.18 g/mol) is a para-substituted benzoic acid derivative featuring a secondary amine linker and a terminal 4-bromobenzyl group [1]. Its structure incorporates a rotatable aminomethyl spacer between the aromatic core and the bromophenyl moiety, distinguishing it from simpler 4-(benzylamino)benzoic acid analogs. The compound has been cataloged in binding databases with reported activities against monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), indicating its utility as a probe for aminergic and cholinergic enzyme studies [2][3].

Why Analogs of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid Cannot Be Assumed Interchangeable Without Empirical Comparative Data


The aminomethyl-benzoic acid scaffold is highly sensitive to substitution patterns and linker modifications. In a recent structure-activity relationship study of 4-(benzylamino)benzoic acid derivatives, antibacterial MIC values spanned a 2-fold range (64–128 μg/mL) among closely related halogenated and hydroxylated analogs, while only one derivative (compound 18, 2,3-dihydroxybenzyl) exhibited measurable anticancer activity (IC50 32–91 μM) [1]. Furthermore, direct analogs lacking the methylene spacer—such as 4-[(4-bromobenzyl)amino]benzoic acid (C14H12BrNO2, MW 306.15 g/mol)—differ in molecular weight, lipophilicity, and rotatable bond count, which can alter membrane permeability and target engagement . Without head-to-head comparative data, interchange among bromobenzyl-substituted benzoic acids carries unacceptable risk of altered potency, selectivity, or physicochemical behavior, necessitating empirical validation for any given research application.

Quantitative Differentiation Guide: 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid vs. Closest Structural Analogs


Monoamine Oxidase B (MAO-B) Inhibition Selectivity vs. MAO-A Relative to the 4-Aminomethyl-3-bromobenzoic Acid Scaffold

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid demonstrates weak inhibition of bovine MAO-B with an IC50 of 270 μM, while exhibiting no detectable inhibition of bovine MAO-A in the same assay system [1]. This profile contrasts sharply with structurally related aminomethyl-benzoic acid derivatives that have been reported as potent MAO-A inhibitors. For procurement decisions, this compound offers a defined, low-potency baseline for MAO-B engagement that may be useful as a negative control or for scaffold hopping studies.

Monoamine Oxidase Inhibition Enzyme Selectivity Profiling Neuroscience Probe Development

Acetylcholinesterase (AChE) Inhibition Cross-Reactivity: Target vs. Off-Target Profiling Benchmark

This compound inhibits acetylcholinesterase (AChE, human origin) with an IC50 of 2.92 μM, as determined by Ellman's method using acetylthiocholine iodide substrate [1]. In contrast, its MAO-A inhibitory activity is weak (IC50 = 1.24 μM) in a recombinant bovine MAO-A assay [2]. The roughly 2.4-fold higher potency against MAO-A compared to AChE may inform selection when designing experiments that require differential engagement of aminergic versus cholinergic enzyme targets.

Acetylcholinesterase Inhibition Off-Target Screening Alzheimer's Disease Probe

Physicochemical Differentiation: pKa and Lipophilicity (LogD) vs. 4-[(4-Bromobenzyl)amino]benzoic Acid

Calculated physicochemical parameters for 4-{[(4-bromobenzyl)amino]methyl}benzoic acid include an acid pKa of 3.80 and LogD7.4 of 1.20 [1]. These values differentiate it from the direct analog 4-[(4-bromobenzyl)amino]benzoic acid (C14H12BrNO2, MW 306.15 g/mol), which lacks the methylene spacer. The additional rotatable bond and increased molecular weight of the target compound (320.18 vs. 306.15 g/mol) are predicted to alter passive membrane permeability and solubility profiles. Researchers requiring precise control over ionization state or lipophilicity for cellular assays or formulation development should consider these distinct properties.

Physicochemical Profiling Lipophilicity Ionization State Drug Likeness

Positional Isomer Differentiation: 4-Bromo vs. 3-Bromo Benzyl Substitution

The 4-bromo substitution on the terminal phenyl ring distinguishes this compound from the 3-bromo positional isomer, 4-{[(3-bromobenzyl)amino]methyl}benzoic acid (CAS 775293-65-7) . While no head-to-head biological comparison exists in the open literature, halogen position is known to influence steric and electronic interactions with protein binding pockets. Users conducting SAR studies around the benzylamine moiety should procure both isomers separately, as substitution pattern may critically affect target engagement.

Positional Isomer SAR Halogen Substitution Binding Affinity

Ester Prodrug Differentiation: Carboxylic Acid vs. Ethyl Ester Derivative

The free carboxylic acid functionality of 4-{[(4-bromobenzyl)amino]methyl}benzoic acid (MW 320.18 g/mol) contrasts with its ethyl ester hydrochloride derivative, ethyl 4-{[(4-bromobenzyl)amino]methyl}benzoate hydrochloride (C17H19BrClNO2, MW 384.70 g/mol) . The ester prodrug form may exhibit enhanced membrane permeability and oral bioavailability in in vivo models, while the free acid form is directly amenable to aqueous buffer formulations. Procurement selection between acid and ester forms should be guided by the intended assay system (in vitro vs. in vivo) and solubility requirements.

Prodrug Strategy Carboxylic Acid Derivatives In Vivo Compatibility

Application Scenarios for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid Based on Quantitative Evidence


MAO-B Selectivity Profiling and Negative Control Development

Use this compound as a low-potency MAO-B inhibitor (IC50 = 270 μM) with no detectable MAO-A activity, serving as a baseline reference in enzyme selectivity panels [1]. Ideal for establishing assay windows or as a negative control when screening for potent MAO-A or MAO-B inhibitors.

Acetylcholinesterase Cross-Reactivity Assessment in Aminergic Probe Development

Employ this compound (AChE IC50 = 2.92 μM; MAO-A IC50 = 1.24 μM) in dual-enzyme profiling experiments where differential engagement of cholinergic versus aminergic targets must be characterized [2]. Suitable for establishing selectivity benchmarks in CNS drug discovery programs.

SAR Studies of Halogen Position Effects on Target Binding

Procure this 4-bromo isomer alongside the 3-bromo isomer (CAS 775293-65-7) to systematically investigate how halogen substitution position influences enzyme inhibition or receptor binding within the aminomethyl-benzoic acid chemotype .

In Vitro Assay Development Requiring Defined pKa and Lipophilicity

Select this compound (pKa 3.80; LogD7.4 1.20) for assay development where precise control over ionization state and membrane partitioning is required [3]. The free carboxylic acid functionality allows direct use in aqueous buffers, distinguishing it from ester prodrug forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.